molecular formula C26H26N2O4 B14769285 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid

Cat. No.: B14769285
M. Wt: 430.5 g/mol
InChI Key: FIVDHSYJYZJHBX-XMMPIXPASA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a pentanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid typically involves multiple steps:

    Fmoc Protection:

    Coupling Reactions: Using coupling agents like EDCI or DCC to form amide bonds.

    Purification: Techniques such as column chromatography to purify the final product.

Industrial Production Methods

Industrial production may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions may target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC, HATU.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Acts as an intermediate in various organic reactions.

Biology

    Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions. The pyridine ring can participate in coordination chemistry, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(phenyl)pentanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid: Similar structure but with the pyridine ring in a different position.

Uniqueness

The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid provides unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-pyridin-3-ylpentanoic acid

InChI

InChI=1S/C26H26N2O4/c1-28(24(25(29)30)14-6-8-18-9-7-15-27-16-18)26(31)32-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-5,7,9-13,15-16,23-24H,6,8,14,17H2,1H3,(H,29,30)/t24-/m1/s1

InChI Key

FIVDHSYJYZJHBX-XMMPIXPASA-N

Isomeric SMILES

CN([C@H](CCCC1=CN=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CCCC1=CN=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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